molecular formula C14H11F3N6OS B14090272 6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol

6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol

Cat. No.: B14090272
M. Wt: 368.34 g/mol
InChI Key: GAYXDCRSULMSRK-UHFFFAOYSA-N
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Description

6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as silica gel chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The tetrazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol is unique due to its combination of a trifluoromethyl group, a tetrazole ring, and a pyrimidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C14H11F3N6OS

Molecular Weight

368.34 g/mol

IUPAC Name

4-methyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H11F3N6OS/c1-8-5-12(24)19-13(18-8)25-7-11-20-21-22-23(11)10-4-2-3-9(6-10)14(15,16)17/h2-6H,7H2,1H3,(H,18,19,24)

InChI Key

GAYXDCRSULMSRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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